![molecular formula C76H106N18O19S2 B3276811 (D-Phe7)-Somatostatin-14 CAS No. 64813-74-7](/img/structure/B3276811.png)
(D-Phe7)-Somatostatin-14
Overview
Description
(D-Phe7)-Somatostatin-14 is an analog of the hormone somatostatin. It is used in research and has been shown to have anti-inflammatory properties . It is also used as an antagonist for α-melanocyte-stimulating hormone (α-MSH) .
Synthesis Analysis
The synthesis of a series of analogs of BIM-23052, which contains halogenated Phe residues, was reported using the standard solid-phase peptide method Fmoc/OtBu-strategy . Another study synthesized a novel series of cyclic melanocyte-stimulating hormone (MSH) analogues and tested their binding properties on cells transiently expressing the human melanocortin1 (MC1), MC3, MC4, and MC5 receptors .Scientific Research Applications
Anti-Inflammatory Effects
- Microglial Activation : In a study, an analog of α-melanocyte stimulating hormone (α-MSH), which shares similarities with (D-Phe7)-Somatostatin-14, was found to inhibit Toll-like receptor (TLR)-mediated inflammatory responses in rat microglial cells. It promoted a M2-like phenotype, which is associated with anti-inflammatory effects .
Appetite Regulation
Research has explored the peptide’s impact on appetite:
- Appetite Modulation : Although not directly related to (D-Phe7)-Somatostatin-14, α-melanocyte stimulating hormone (α-MSH) analogs (including (D-Phe7)-Somatostatin-14) have been studied for their effects on appetite regulation. These peptides interact with melanocortin receptors and may influence feeding behavior .
Skin Disorders
The peptide’s role in skin health has been investigated:
- Melanogenesis : α-MSH analogs, including (D-Phe7)-Somatostatin-14, have been applied to humans for skin-related conditions. They mimic the effects of α-MSH and may impact skin pigmentation and other dermatological processes .
Mechanism of Action
Target of Action
(D-Phe7)-Somatostatin-14, also known as Afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective full agonist of melanocortin receptors . The primary targets of this compound are the melanocortin receptors MC1, MC3, MC4, and MC5 . These receptors play a crucial role in various physiological functions, including pigmentation, energy homeostasis, and immune response.
Mode of Action
Afamelanotide interacts with its targets, the melanocortin receptors, by binding to them and activating them . This interaction triggers a cascade of intracellular events that lead to various physiological responses. For instance, activation of MC1 receptors leads to increased production of melanin, contributing to skin pigmentation .
Biochemical Pathways
The activation of melanocortin receptors by Afamelanotide affects several biochemical pathways. For example, it can stimulate the production of melanin, a pigment that protects the skin from ultraviolet radiation .
Pharmacokinetics
The pharmacokinetics of Afamelanotide involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously and has full bioavailability . The compound is detectable in peripheral plasma for up to 10 days after a single implant containing 20 mg
Result of Action
The activation of melanocortin receptors by Afamelanotide leads to several molecular and cellular effects. One of the most notable effects is the stimulation of melanin production, which results in skin pigmentation . This can be beneficial in conditions like erythropoietic protoporphyria, where it can help prevent phototoxicity . Moreover, it has been shown to restore the defective proliferative capability of certain keratinocytes .
Future Directions
Recent studies have highlighted the potential of (D-Phe7)-Somatostatin-14 and its analogs in various applications. For instance, one study discussed the potential of selective photothermal therapy of tumors . Another study highlighted the potential of the Phe-Phe motif for peptide self-assembly in nanomedicine . These findings suggest promising future directions for the use of (D-Phe7)-Somatostatin-14 and its analogs in medical and scientific research.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-UCHMZRFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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